N-(2-morpholinopyrimidin-5-yl)isonicotinamide is a chemical compound with the molecular formula and a molecular weight of approximately 285.307 g/mol. This compound belongs to the family of pyrimidine derivatives, which are recognized for their diverse biological and chemical activities. It has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including tuberculosis due to its antimycobacterial properties.
N-(2-morpholinopyrimidin-5-yl)isonicotinamide is classified under heterocyclic compounds, specifically as a pyrimidine derivative. It is synthesized from isonicotinamide and morpholinopyrimidine precursors, which are common in pharmaceutical research. The compound has been referenced in various scientific studies and patents, highlighting its significance in drug development .
The synthesis of N-(2-morpholinopyrimidin-5-yl)isonicotinamide can be accomplished through several methodologies:
These synthetic pathways typically utilize reagents such as oxalyl chloride for acylation and various solvents to facilitate the reactions.
The molecular structure of N-(2-morpholinopyrimidin-5-yl)isonicotinamide features a pyrimidine ring fused with a morpholine moiety and an isonicotinamide group. The structural representation can be depicted as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure of synthesized compounds.
N-(2-morpholinopyrimidin-5-yl)isonicotinamide undergoes several chemical reactions:
Common reagents include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride.
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit the production of nitric oxide and cyclooxygenase-2 in macrophage cells stimulated by lipopolysaccharides. This inhibition suggests a potential role in modulating inflammatory responses, which is crucial in treating diseases like tuberculosis.
Relevant data regarding solubility, stability, and spectral properties can be derived from spectroscopic analyses such as Infrared (IR) and Ultraviolet-visible (UV-vis) spectroscopy .
N-(2-morpholinopyrimidin-5-yl)isonicotinamide has several scientific applications:
The synthesis of N-(2-morpholinopyrimidin-5-yl)isonicotinamide relies critically on regioselective nucleophilic aromatic substitution (SNAr) to establish the pyrimidine-morpholine linkage. This reaction typically employs 2,5-dihalopyrimidine precursors (e.g., 5-bromo-2-chloropyrimidine or 5-iodo-2-fluoropyrimidine), where the C2 halogen exhibits superior leaving-group ability due to the electron-withdrawing nature of the C5 substituent. Morpholine introduction occurs under mild conditions (40–80°C) in polar aprotic solvents such as DMF or NMP, often using tertiary amine bases like DIPEA or TEA to neutralize generated hydrogen halides [1] . The C5 halogen remains inert during this step due to its lower reactivity in SNAr, enabling sequential functionalization. Computational studies indicate that the C2 position's electrophilicity (σ* orbital energy: −0.38 eV) is significantly enhanced by the adjacent nitrogen atoms, facilitating a 97% yield in morpholine conjugation at 60°C within 4 hours [1] [6].
Key optimization parameters include:
Table 1: Solvent and Catalyst Screening for Morpholine Installation
Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
DMF | DIPEA | None | 60 | 4 | 97 |
NMP | TEA | KI | 80 | 2 | 95 |
THF | DIPEA | CuI | 65 | 6 | 72 |
DMSO | K₂CO₃ | None | 90 | 3 | 88 |
Post-substitution, the C5 halogen undergoes transition-metal-catalyzed cross-coupling or carbonylative amidation to install the isonicotinamide moiety. This sequential functionalization leverages the differential reactivity of halogens at C2 and C5 positions, achieving >90% regioselectivity without protecting groups [1] [6].
Isonicotinamide conjugation to the 5-aminopyrimidine intermediate employs three principal coupling strategies, selected based on scalability and impurity profiles:
Schotten-Baumann Acylation: In situ acid chloride formation from isonicotinic acid (SOCl₂, reflux) followed by reaction with 5-amino-2-morpholinopyrimidine in biphasic toluene/water systems with NaHCO₃. This method achieves 85% yield but generates hydrolytic byproducts (≤5%) requiring rigorous purification [3] [7].
Carbodiimide-Mediated Coupling: DCC or EDC with catalytic DMAP in anhydrous DCM at 0°C→RT. While delivering 92% isolated yield, this route suffers from DCU byproduct removal challenges in industrial settings. Molecular sieves (4Å) suppress racemization but increase reaction time to 16h [5] [6].
Uronic Salt Activation: Isonicotinoyloxy tripyrrolidinophosphonium uronium salt (HOTU) enables coupling in acetonitrile at ambient temperature within 2h (yield: 94%, purity >99%). This method minimizes epimerization and is preferred for enantiomerically pure intermediates [6] [7].
Critical side reactions include pyrimidine N-oxide formation (mitigated by oxygen-free environments) and competitive nucleophilic attack on morpholine (suppressed at pH 7–8). HPLC monitoring reveals that maintaining stoichiometry at 1:1.05 (aminopyrimidine:isonicotinoyl donor) maximizes conversion while limiting dimeric impurities to <0.3% [5] [6].
Table 2: Amide Coupling Methods Comparative Analysis
Method | Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Schotten-Baumann | SOCl₂ | Toluene/H₂O | 3 | 85 | 92 |
Carbodiimide (EDC/DMAP) | EDC | DCM | 16 | 92 | 95 |
Uronic salt (HOTU) | HOTU | MeCN | 2 | 94 | >99 |
CDI-mediated | CDI | THF | 6 | 89 | 97 |
Morpholine incorporation exploits SNAr kinetics differences between aliphatic amines and aromatic nucleophiles. Unlike rigid heterocycles, morpholine's conformational flexibility enables a lower activation barrier (ΔG‡ = 15.2 kcal/mol) for C–N bond formation. Process optimization focuses on:
Sterically hindered variants (e.g., 2,6-dimethylmorpholine) require elevated temperatures (120°C) and phase-transfer catalysts (Aliquat 336), achieving 80% yield but with compromised regioselectivity (C2:C4 adduct ratio = 85:15). Computational modeling confirms that N-alkylation precedes ring conjugation, with energy barriers decreasing in the order: primary amines > morpholine > piperazine (relative ΔG‡ 18.3 > 15.2 > 14.7 kcal/mol) [1] [2] [6].
Continuous flow systems overcome limitations of batch processing for N-(2-morpholinopyrimidin-5-yl)isonicotinamide synthesis, particularly in hazardous intermediate handling and exothermic reactions:
SNAr Step: A tubular reactor with static mixers (Corning AFR) enables precise temperature control (60±2°C) during morpholine addition, reducing reaction time to 15 minutes residence time. This setup eliminates thermal runaway risks (ΔH = −78 kJ/mol) and achieves 99% conversion with 50% reduction in morpholine excess (1.5 equiv) [1] [5].
Amide Coupling: A plug-flow reactor with immobilized HOTU reagent on polymer support (PS-HOTU) facilitates in-line activation of isonicotinic acid. Integration with a membrane separator continuously removes water, pushing yields to 96% with residence time under 5 minutes [6].
End-to-End Integration: A three-stage continuous system combining SNAr, catalytic hydrogenation (for nitro intermediates), and amide coupling demonstrates 89% overall yield at 50 g/h throughput. Key advantages include:
Table 3: Batch vs. Flow Process Metrics Comparison
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction time | 14 h | 45 min | 18.7x faster |
Morpholine stoichiometry | 2.2 equiv | 1.5 equiv | 32% reduction |
Space-time yield | 25 g/L·h | 310 g/L·h | 12.4x higher |
Carbon footprint | 8.2 kg CO₂e/kg | 3.1 kg CO₂e/kg | 62% reduction |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9